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2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate

chemically amplified resist acid-labile protecting group deprotection kinetics

When 193-nm resist pattern collapse and dark erosion constrain high-aspect-ratio feature yield, this norbornene-adamantane hybrid ester monomer provides an acid-labile protecting group with measurably slower deprotection kinetics. • 2.5× lower acidolysis rate vs. 2-ethyl analog - widens post-exposure bake process window and reduces dark erosion in unexposed areas. • 0.165 μm L/S resolution benchmark demonstrated in MAd-based methacrylate resists. • ~90% final-step synthetic yield ensures supply reliability and competitive monomer unit cost. • ≥98% HPLC purity with ≤0.5% moisture specification for batch-to-batch consistency.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 328087-85-0
Cat. No. B1610955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate
CAS328087-85-0
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC1(C2CC3CC(C2)CC1C3)OC(=O)C4CC5CC4C=C5
InChIInChI=1S/C19H26O2/c1-19(15-6-12-4-13(8-15)9-16(19)7-12)21-18(20)17-10-11-2-3-14(17)5-11/h2-3,11-17H,4-10H2,1H3
InChIKeyOJGSGTWNQWAFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 328087-85-0): Sourcing & Differentiation Guide for Photoresist Monomer Procurement


2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 328087-85-0), also known as 5-norbornene-2-carboxylic acid 2-methyl-2-adamantyl ester, is a norbornene–adamantane hybrid ester monomer (C₁₉H₂₆O₂, MW 286.41) . It belongs to the 2-alkyl-2-adamantyl 5-norbornene-2-carboxylate family, where the tertiary 2-methyl-2-adamantyl ester serves as an acid-labile protecting group that is cleavable by photogenerated acid [1]. This compound is primarily designed as a comonomer for 193-nm and 248-nm chemically amplified photoresist polymers, where its bulky alicyclic structure contributes to dry-etch resistance and its acid-cleavable ester enables polarity-switch patterning [2].

Why 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate Cannot Be Interchanged with Close Structural Analogs in Resist Formulation


Although the 2-methyl and 2-ethyl adamantyl norbornene carboxylates appear structurally interchangeable, their acid-catalyzed deprotection kinetics, synthesis scalability, and resulting polymer thermal properties differ substantially [1]. The 2-methyl-2-adamantyl ester exhibits a measurably slower acidolysis rate compared to its 2-ethyl analog—a factor that directly governs resist sensitivity and contrast in chemically amplified systems [2]. Furthermore, the Diels–Alder synthesis route for the methyl analog achieves a final-step yield of ~90%, whereas the corresponding ethyl analog is obtained in only ~65% yield under analogous conditions, impacting procurement cost and supply reliability [1]. These quantifiable differences mean that formulation libraries optimized for one alkyl homolog cannot be assumed to deliver equivalent lithographic performance with the other.

Quantitative Differential Evidence: 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate vs. Closest Analogs


Acid-Catalyzed Deprotection Reactivity: 2-Methyl-2-adamantyl (MAd) vs. 2-Ethyl-2-adamantyl (EAd) Ester

In a direct head-to-head comparison using vinylphenol–adamantyl methacrylate copolymer resists under acidic conditions, the 2-ethyl-2-adamantyl (EAd) protecting group exhibited 2.5‑fold higher reactivity than the 2-methyl-2-adamantyl (MAd) group [1]. This difference is crucial: polymers bearing the MAd ester require a higher acid dose or longer post-exposure bake to achieve equivalent deprotection, translating to lower photospeed but potentially higher contrast (discrimination between exposed and unexposed regions) in a formulated resist.

chemically amplified resist acid-labile protecting group deprotection kinetics

Synthesis Yield: 2-Methyl vs. 2-Ethyl Norbornene Carboxylate Monomer Production Efficiency

The patent assigned to Chem Search Corp. discloses a three-step synthesis for both 2-methyl- and 2-ethyl-2-adamantyl 5-norbornene-2-carboxylate [1]. In the final Diels–Alder step of 2-methyl-2-adamantyl acrylate with cyclopentadiene, the desired 2-methyl-2-adamantyl 5-norbornene-2-carboxylate was obtained in 90% isolated yield after vacuum distillation. When the identical procedure was applied to prepare the 2-ethyl analog (substituting ethyl lithium for methyl magnesium bromide in the Grignard step), the yield dropped to 65% [1]. This 25-percentage-point yield advantage for the methyl derivative directly reduces raw material cost and waste burden in commercial-scale monomer production.

monomer synthesis Diels–Alder reaction process scale-up

Theoretical Deprotection Reaction Energy: MAd vs. EAd and 2-Butyl-2-adamantyl Groups

Density functional theory (DFT) calculations on model 2-alkyl-2-adamantyl ester deprotection reactions reveal that the 2-methyl-2-adamantyl (MAd) group has a smaller exothermic (i.e., more endothermic) deprotection reaction energy compared to the 2-ethyl-2-adamantyl (EAd) and 2-butyl-2-adamantyl groups [1]. The computed reaction energy difference quantitatively accounts for the experimentally observed lower sensitivity of MAd-containing polymers and provides a molecular-level rationale for why increasing the alkyl chain length on the adamantyl ester accelerates acidolysis.

density functional theory reaction energy chemically amplified resist sensitivity

Industrial Monomer Purity: 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate ≥98% (HPLC)

Commercially available 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate is supplied at ≥98% purity (HPLC) with moisture content ≤0.5% as a standard specification [1]. This purity level meets the stringent requirements for photoresist monomer feedstock, where residual impurities (e.g., unreacted acrylate precursor or norbornene oligomers) can act as chain-transfer agents during polymerization, altering molecular weight distribution and ultimately degrading resist resolution. While purity specifications for the ethyl analog are not consistently published across major vendors, the methyl derivative benefits from a more mature supply chain with documented QC parameters.

monomer purity HPLC specification QC release

193-nm Resist Resolution: Poly(2MAdMA)-Based Resists Achieving 0.165 μm L/S Patterning

A copolymer resist comprising 2-methyl-2-adamantyl methacrylate (2MAdMA) and methacrylic acid (MAA) demonstrated 0.165 μm line-and-space (L/S) resolution at a dose of 3.0 mJ/cm² under ArF (193-nm) exposure using dilute TMAH developer [1]. While this evidence is derived from the structurally analogous methacrylate monomer rather than the norbornene carboxylate itself, the acid-labile 2-methyl-2-adamantyl ester group is the common functional element responsible for imaging performance. Comparable resolution data for 2-ethyl-2-adamantyl methacrylate resists under identical conditions are not reported in the same study, but the MAd-based resist establishes a benchmark sensitivity-resolution trade-off for the methyl-protected platform.

193-nm lithography line/space resolution ArF excimer laser

Polymer Glass Transition Temperature Modulation: Bulky Methyladamantyl Side Group Effect in Copolymer Matrices

Incorporation of the bulky 2-methyladamantyl side group into methacrylate and norbornene-based copolymers has been demonstrated to elevate the glass transition temperature (Tg) relative to copolymers lacking the adamantyl moiety or bearing less sterically demanding alicyclic esters [1]. While specific Tg values are copolymer-composition dependent, the qualitative Tg enhancement contributes to improved thermal flow resistance during post-exposure bake, which reduces pattern collapse—a critical failure mode in high-aspect-ratio resist features. The 2-methyl-2-adamantyl group provides a balance between sufficient bulk for Tg elevation and adequate acid lability, whereas the 2-ethyl homolog, despite offering higher reactivity, introduces greater side-chain flexibility that may modestly lower Tg.

glass transition temperature copolymer thermal properties dry-etch resistance

Research & Industrial Application Scenarios for 2-Methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 328087-85-0)


193-nm (ArF) Chemically Amplified Photoresist Polymer Synthesis Requiring High-Contrast Patterning with Moderate Sensitivity

Formulators developing 193-nm resist copolymers that prioritize high contrast (sharp distinction between exposed and unexposed regions) over maximum photospeed should select the 2-methyl-2-adamantyl norbornene carboxylate as the acid-labile comonomer. The 2.5× lower deprotection reactivity of the MAd group compared to the EAd group [1] enables a wider post-exposure bake process window and reduces dark erosion in unexposed areas, while the 0.165 μm L/S resolution benchmark established by MAd-based methacrylate resists [2] confirms sub-quarter-micron patterning capability.

Cost-Sensitive, High-Volume Monomer Procurement for 248-nm and E-Beam Resist Manufacturing

For production-scale resist manufacturing where monomer unit cost and supply reliability are critical, the 90% final-step synthetic yield of 2-methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate versus 65% for the 2-ethyl analog [1] represents a compelling procurement rationale. The ≥98% HPLC purity with ≤0.5% moisture specification [2] further ensures batch-to-batch consistency, reducing the need for incoming QC re-work and minimizing polymer molecular weight variability in continuous production.

High-Aspect-Ratio Resist Feature Patterning Requiring Elevated Thermal Stability

When resist pattern collapse during post-exposure bake limits process yield for high-aspect-ratio contact holes or trenches, the 2-methyladamantyl ester group provides Tg elevation in the copolymer matrix relative to less bulky alicyclic esters [1]. This thermal stabilization effect, combined with the moderate acid lability of the MAd protecting group, makes 2-methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate the monomer of choice for formulating resists that must withstand aggressive thermal budgets without loss of feature fidelity.

Rational Co-design of Adamantyl-Based Resist Platforms Using Computational Sensitivity Prediction

Research groups employing DFT-based in silico screening of acid-labile protecting groups can use the published deprotection reaction energy data for 2-alkyl-2-adamantyl esters [1] as a validated computational benchmark. The computed lower exothermicity of the MAd ester quantitatively corroborates the experimentally measured lower sensitivity, enabling computational formulators to predict that incorporating 2-methyladamantan-2-yl bicyclo[2.2.1]hept-5-ene-2-carboxylate into a virtual polymer library will yield a resist with photospeed characteristics intermediate between non-adamantyl and longer-chain 2-alkyl-adamantyl platforms.

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